molecular formula C23H20FNO6 B11576475 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576475
M. Wt: 425.4 g/mol
InChI Key: VCEAMKBCXMPDLD-UHFFFAOYSA-N
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Description

7-FLUORO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds, hydroxy and methoxy substituted phenyl groups, and oxolane derivatives. Common reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures (50-150°C) depending on the specific steps involved.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, purification steps, and yield maximization are crucial for commercial viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions to study reaction mechanisms and efficiency.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Cell Signaling: Studied for its effects on cellular signaling pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

    Anticancer Activity: Evaluated for its potential anticancer properties in preclinical studies.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 7-FLUORO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1-(4-hydroxyphenyl)-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxy and oxolane substituents.

    1-(4-Hydroxy-3-methoxyphenyl)-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine and oxolane substituents.

    2-[(Oxolan-2-yl)methyl]-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine and hydroxy-methoxyphenyl substituents.

Uniqueness

The unique combination of fluorine, hydroxy, methoxy, and oxolane substituents in 7-FLUORO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20FNO6

Molecular Weight

425.4 g/mol

IUPAC Name

7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H20FNO6/c1-29-18-9-12(4-6-16(18)26)20-19-21(27)15-10-13(24)5-7-17(15)31-22(19)23(28)25(20)11-14-3-2-8-30-14/h4-7,9-10,14,20,26H,2-3,8,11H2,1H3

InChI Key

VCEAMKBCXMPDLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F)O

Origin of Product

United States

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